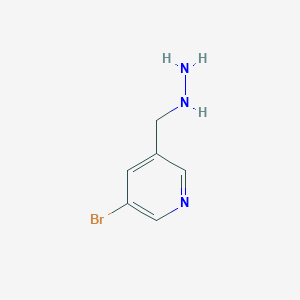

3-Bromo-5-(hydrazinylmethyl)pyridine

Description

3-Bromo-5-(hydrazinylmethyl)pyridine (CAS: 1039922-32-1) is a pyridine derivative functionalized with a bromine atom at the 3-position and a hydrazinylmethyl group at the 5-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. The hydrazinylmethyl group (–CH₂–NH–NH₂) introduces nucleophilic and coordinating properties, enabling its use in condensation reactions, metal complexation, and heterocycle formation . Despite its discontinued commercial availability , its structural features make it valuable for developing bioactive molecules and functional materials.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-1-5(3-10-8)2-9-4-6/h1-2,4,10H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXIPOKLTKCBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydrazinylmethyl)pyridine typically involves the bromination of 5-(hydrazinylmethyl)pyridine. One common method includes the reaction of 5-(hydrazinylmethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(hydrazinylmethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amine derivatives.

Oxidation Reactions: Products include azides and other oxidized forms.

Reduction Reactions: Products include hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

3-Bromo-5-(hydrazinylmethyl)pyridine has been investigated for its potential anticancer effects. Studies have shown that compounds containing hydrazine moieties can exhibit cytotoxic activity against various cancer cell lines. The hydrazinyl group is known to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Case Study:

A study conducted on derivatives of hydrazine-based compounds demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of oxidative stress within cancer cells, leading to programmed cell death. The presence of the bromine substituent in this compound enhances its reactivity and biological activity, making it a promising candidate for further development as an anticancer agent.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including coupling reactions and cyclization processes.

Synthesis of Pyridine Derivatives:

The compound can be used to synthesize more complex pyridine derivatives through nucleophilic substitution reactions. For instance, reactions involving electrophiles can lead to the formation of diverse pyridine-based scaffolds useful in drug discovery.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, 24h | 85 |

| Cyclization | Ethanol, reflux | 75 |

| Coupling with Aryl Halides | Pd/C catalyst, base, 100°C | 90 |

Coordination Chemistry

Ligand for Metal Complexes:

The nitrogen atoms in the hydrazinyl and pyridine groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science.

Case Study:

Research has highlighted the use of this compound as a ligand in the synthesis of metal complexes with palladium and platinum. These complexes have shown promising catalytic activity in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biological Applications

Potential Antimicrobial Activity:

Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study:

In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations. Further investigation into its mode of action could lead to new antimicrobial agents derived from this scaffold.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 3-bromo-5-(hydrazinylmethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Pyridine Derivatives and Their Properties

Electronic and Functional Group Effects

Hydrazinylmethyl vs. Boronate Esters :

The hydrazinylmethyl group in this compound enables nucleophilic attacks and metal coordination, making it suitable for synthesizing Schiff bases or metal-organic frameworks. In contrast, the boronate ester in 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine facilitates Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl systems in drug discovery .

Aryl vs. Alkoxy Substituents: The 2,5-difluorophenyl group in 3-bromo-5-(2,5-difluorophenyl)pyridine enhances electron-withdrawing effects, improving nonlinear optical (NLO) properties and antimicrobial activity . The ethoxy group in 3-bromo-5-ethoxypyridine increases lipophilicity, favoring its use in agrochemical formulations .

Biological Activity :

- 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine exhibits potent anticancer activity by promoting tubulin polymerization, a mechanism distinct from hydrazinylmethyl derivatives .

- Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine) target neurological receptors like mGluR5, highlighting the role of ethynyl groups in enhancing blood-brain barrier penetration .

Biological Activity

3-Bromo-5-(hydrazinylmethyl)pyridine is a heterocyclic compound with the molecular formula CHBrN. This compound features both bromine and hydrazinylmethyl functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that halogenated pyridine derivatives often possess enhanced antibacterial properties, attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

In the realm of cancer research, this compound has been investigated for its anticancer potential . It is believed to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and PARP cleavage . The compound's structure allows it to interact with specific cellular targets, which may lead to the modulation of signaling pathways associated with cell proliferation and survival.

The mechanism of action for this compound involves its interaction with various molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methylpyridine | Lacks hydrazinylmethyl group | Lower antimicrobial activity |

| 5-(Hydrazinylmethyl)pyridine | Similar structure without bromine | Moderate anticancer properties |

| 3-Bromo-5-(methylthio)pyridine | Contains a methylthio group | Different reactivity and properties |

This table illustrates how this compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.

Case Study: Anticancer Activity

A study focused on the effects of this compound on glioma cells revealed that treatment led to significant apoptosis. The IC values were determined within a range of concentrations, showing a dose-dependent response. Notably, the compound induced apoptosis markers such as PARP and caspase cleavage after 72 hours of exposure .

Case Study: Antimicrobial Testing

In antimicrobial assays, this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to other known antimicrobial agents. This underscores its potential as a lead compound for further drug development in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.